molecular formula C16H11Cl2NO3 B12886819 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester CAS No. 61307-34-4

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4-dichlorophenyl ester

Cat. No.: B12886819
CAS No.: 61307-34-4
M. Wt: 336.2 g/mol
InChI Key: YJMVRAGSUSVAKF-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a 2,4-dichlorophenyl group and a 3-methylbenzofuran moiety linked through a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the following steps:

    Formation of 3-methylbenzofuran: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the reaction of 3-methylbenzofuran with 2,4-dichlorophenyl isocyanate in the presence of a suitable catalyst, such as a base like triethylamine, to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: The compound can inhibit key pathways in microbial metabolism or cancer cell signaling, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl N-(3-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of a methyl group.

    2,4-Dichlorophenyl N-(3-methylphenyl)carbamate: Similar structure but without the benzofuran moiety.

Uniqueness

2,4-Dichlorophenyl (3-methylbenzofuran-2-yl)carbamate is unique due to the presence of both the 2,4-dichlorophenyl and 3-methylbenzofuran groups, which confer specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

61307-34-4

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

(2,4-dichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H11Cl2NO3/c1-9-11-4-2-3-5-13(11)21-15(9)19-16(20)22-14-7-6-10(17)8-12(14)18/h2-8H,1H3,(H,19,20)

InChI Key

YJMVRAGSUSVAKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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